molecular formula C8H9BrOS B6282488 1-bromo-2-methoxy-4-(methylsulfanyl)benzene CAS No. 67868-91-1

1-bromo-2-methoxy-4-(methylsulfanyl)benzene

Cat. No.: B6282488
CAS No.: 67868-91-1
M. Wt: 233.1
InChI Key:
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Description

1-Bromo-2-methoxy-4-(methylsulfanyl)benzene is an organic compound with the molecular formula C8H9BrOS It is a derivative of benzene, featuring a bromine atom, a methoxy group, and a methylsulfanyl group attached to the benzene ring

Preparation Methods

The synthesis of 1-bromo-2-methoxy-4-(methylsulfanyl)benzene typically involves the following steps:

    Starting Materials: The synthesis begins with a suitable benzene derivative that already contains the methoxy group.

    Thioether Formation: The methylsulfanyl group is introduced via a nucleophilic substitution reaction, where a suitable thiol or sulfide reacts with the brominated intermediate.

Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as the use of catalysts, specific solvents, and temperature control.

Chemical Reactions Analysis

1-Bromo-2-methoxy-4-(methylsulfanyl)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or alkoxides, leading to the formation of new derivatives.

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic groups.

Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, and various bases and solvents to facilitate nucleophilic substitutions.

Scientific Research Applications

1-Bromo-2-methoxy-4-(methylsulfanyl)benzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme interactions and as a probe to investigate biological pathways involving sulfur-containing groups.

    Industry: It is used in the production of specialty chemicals and materials, where its unique reactivity can be harnessed for specific applications.

Mechanism of Action

The mechanism by which 1-bromo-2-methoxy-4-(methylsulfanyl)benzene exerts its effects depends on the specific context of its use. In chemical reactions, the bromine atom and the methylsulfanyl group are key reactive sites that participate in various transformations. In biological systems, the compound may interact with enzymes or receptors through its functional groups, influencing biochemical pathways.

Comparison with Similar Compounds

1-Bromo-2-methoxy-4-(methylsulfanyl)benzene can be compared with other similar compounds, such as:

    1-Bromo-4-methoxy-2-(methylsulfanyl)benzene: Similar structure but different positioning of the functional groups, leading to different reactivity and applications.

    4-Bromo-1-methyl-2-(methylsulfonyl)benzene: Contains a sulfonyl group instead of a sulfanyl group, resulting in different chemical properties and uses.

    1-Bromo-4-ethoxy-2-(trifluoromethyl)benzene:

The uniqueness of this compound lies in the specific combination of its functional groups, which confer distinct chemical properties and reactivity patterns.

Properties

CAS No.

67868-91-1

Molecular Formula

C8H9BrOS

Molecular Weight

233.1

Purity

95

Origin of Product

United States

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